molecular formula C12H21NO6 B2867146 2-[(2S,6S)-4-[(tert-butoxy)carbonyl]-6-(hydroxymethyl)morpholin-2-yl]acetic acid CAS No. 2089245-33-8

2-[(2S,6S)-4-[(tert-butoxy)carbonyl]-6-(hydroxymethyl)morpholin-2-yl]acetic acid

Cat. No.: B2867146
CAS No.: 2089245-33-8
M. Wt: 275.301
InChI Key: SOKIBMAVATWILZ-IUCAKERBSA-N
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Description

2-[(2S,6S)-4-[(tert-butoxy)carbonyl]-6-(hydroxymethyl)morpholin-2-yl]acetic acid is a complex organic compound that features a morpholine ring substituted with a tert-butoxycarbonyl group and a hydroxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2S,6S)-4-[(tert-butoxy)carbonyl]-6-(hydroxymethyl)morpholin-2-yl]acetic acid typically involves the following steps:

    Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with formaldehyde and a suitable acid catalyst.

    Introduction of the tert-Butoxycarbonyl Group: The tert-butoxycarbonyl group is introduced using tert-butyl chloroformate in the presence of a base such as triethylamine.

    Hydroxymethylation: The hydroxymethyl group is added via a hydroxymethylation reaction, often using formaldehyde and a reducing agent like sodium borohydride.

    Acetic Acid Substitution:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[(2S,6S)-4-[(tert-butoxy)carbonyl]-6-(hydroxymethyl)morpholin-2-yl]acetic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The compound can be reduced to its corresponding alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The tert-butoxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or alcohols in the presence of a base.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted morpholine derivatives.

Scientific Research Applications

2-[(2S,6S)-4-[(tert-butoxy)carbonyl]-6-(hydroxymethyl)morpholin-2-yl]acetic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(2S,6S)-4-[(tert-butoxy)carbonyl]-6-(hydroxymethyl)morpholin-2-yl]acetic acid involves its interaction with specific molecular targets. The compound may act as an enzyme inhibitor or modulator, affecting biochemical pathways and cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.

Properties

IUPAC Name

2-[(2S,6S)-6-(hydroxymethyl)-4-[(2-methylpropan-2-yl)oxycarbonyl]morpholin-2-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO6/c1-12(2,3)19-11(17)13-5-8(4-10(15)16)18-9(6-13)7-14/h8-9,14H,4-7H2,1-3H3,(H,15,16)/t8-,9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOKIBMAVATWILZ-IUCAKERBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(OC(C1)CO)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H](O[C@@H](C1)CO)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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